molecular formula C7H16O3P- B14277026 Propan-2-yl tert-butylphosphonate CAS No. 129821-74-5

Propan-2-yl tert-butylphosphonate

Cat. No.: B14277026
CAS No.: 129821-74-5
M. Wt: 179.17 g/mol
InChI Key: HWDPKRZPOBEQIG-UHFFFAOYSA-M
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Description

Propan-2-yl tert-butylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a propan-2-yl and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl tert-butylphosphonate can be synthesized through several methods. One common approach involves the reaction of tert-butylphosphonic dichloride with isopropanol under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl tert-butylphosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propan-2-yl tert-butylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone-related diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which propan-2-yl tert-butylphosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the normal substrate from accessing the site.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl methylphosphonate
  • Propan-2-yl ethylphosphonate
  • tert-Butyl methylphosphonate
  • tert-Butyl ethylphosphonate

Uniqueness

Propan-2-yl tert-butylphosphonate is unique due to the presence of both a propan-2-yl and a tert-butyl group, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications that require these unique characteristics.

Properties

CAS No.

129821-74-5

Molecular Formula

C7H16O3P-

Molecular Weight

179.17 g/mol

IUPAC Name

tert-butyl(propan-2-yloxy)phosphinate

InChI

InChI=1S/C7H17O3P/c1-6(2)10-11(8,9)7(3,4)5/h6H,1-5H3,(H,8,9)/p-1

InChI Key

HWDPKRZPOBEQIG-UHFFFAOYSA-M

Canonical SMILES

CC(C)OP(=O)(C(C)(C)C)[O-]

Origin of Product

United States

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